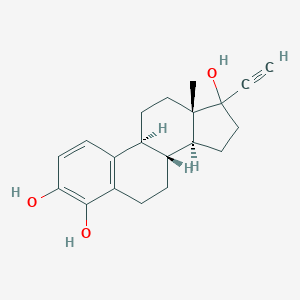

4-Hydroxy Ethynyl Estradiol

Description

Contextualizing Steroid Hormone Metabolism

Endogenous estrogens, primarily estrone (B1671321) (E1) and estradiol (B170435) (E2), are steroid hormones synthesized from cholesterol through a series of enzymatic reactions. d-nb.infobio-rad.com In pre-menopausal women, the ovaries are the main site of production, where androgens like androstenedione (B190577) and testosterone (B1683101) are converted to estrogens by the enzyme aromatase (CYP19A1). bio-rad.comnih.gov Estradiol, the most potent endogenous estrogen, can be reversibly converted to estrone, a less potent form. pharmgkb.org

Once synthesized and circulated, these estrogens undergo extensive biotransformation, primarily in the liver, to facilitate their excretion. pharmgkb.orgpsu.edu This metabolism involves two main phases. The initial and major metabolic route is irreversible hydroxylation, an oxidation reaction catalyzed by various cytochrome P450 (CYP) enzymes. d-nb.infopsu.edu This can occur at several positions on the steroid's aromatic A-ring, with the most significant being the C2, C4, and C16 positions, leading to the formation of catechol estrogens (e.g., 2-hydroxyestrone, 4-hydroxyestrone) and other hydroxylated metabolites like 16α-hydroxyestrone. d-nb.inforesearchgate.net

The metabolism of estrogens is categorized into Phase I and Phase II reactions, which are crucial for detoxification and elimination. nih.govmetagenicsinstitute.com

Phase I Metabolism: This phase involves oxidation, primarily hydroxylation, which introduces or exposes functional groups on the estrogen molecule. psu.eduresearchgate.net These reactions are predominantly carried out by cytochrome P450 (CYP) enzymes. psu.edunih.gov For instance, CYP1A1 and CYP1A2 are major enzymes for 2-hydroxylation, while CYP1B1 is primarily responsible for 4-hydroxylation. d-nb.inforesearchgate.net The resulting hydroxylated metabolites, such as 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129), have varying biological activities compared to the parent hormone. nih.govnih.gov While 2-hydroxylation is typically the major pathway, the formation of 4-hydroxy metabolites is of significant scientific interest due to their distinct biological properties. d-nb.infooup.com

Ethynyl (B1212043) Estradiol: A Key Synthetic Estrogen in Research

Ethynyl estradiol (EE) is a synthetic derivative of the natural estrogen, 17β-estradiol. chemicalbook.com Its defining structural feature is the presence of an ethynyl group (–C≡CH) attached to carbon 17 (C17) of the steroid nucleus in the alpha position. drugbank.comwur.nl This modification is critical to its function; it sterically hinders the action of the 17β-dehydrogenase enzyme, which would otherwise rapidly metabolize and inactivate the hormone in the liver. chemicalbook.com This increased resistance to first-pass hepatic metabolism makes ethynyl estradiol orally bioactive and significantly more potent than its natural counterpart, estradiol. chemicalbook.comwikidoc.org The rest of the molecule retains the core steroid structure of estradiol, including the phenolic A-ring essential for binding to estrogen receptors.

| Compound | Key Structural Feature | Primary Metabolic Characteristic | Oral Bioavailability |

|---|---|---|---|

| Estradiol (E2) | 17β-hydroxyl group | Rapidly inactivated by 17β-dehydrogenase in the liver wikidoc.org | Low |

| Ethynyl Estradiol (EE) | 17α-ethynyl group drugbank.com | Resistant to hepatic degradation, leading to enhanced potency chemeurope.com | High wikipedia.org |

The synthesis of ethynyl estradiol in 1938 by Hans Herloff Inhoffen and Walter Hohlweg at Schering AG in Berlin was a landmark achievement in steroid chemistry. wikidoc.orgchemeurope.com Their work was driven by the goal of creating an orally effective estrogen, as natural estradiol was quickly degraded by the liver when taken by mouth. wikidoc.orgeuropa.eu The introduction of the 17α-ethynyl group proved to be the solution, providing a compound that was much more resistant to metabolic degradation. chemeurope.com Ethynyl estradiol was granted FDA approval in the United States on June 25, 1943, and was initially marketed under the name Estinyl for managing menopausal symptoms and female hypogonadism. wikidoc.orgchemeurope.com Its stability and oral activity paved the way for its inclusion as the estrogenic component in combined oral contraceptives, where it remains one of the most widely used estrogens today. wikipedia.orgkup.at

Rationale for Investigating 4-Hydroxylation of Synthetic Estrogens

The investigation into the 4-hydroxylation of synthetic estrogens like ethynyl estradiol is driven by the understanding that metabolic pathways significantly influence the biological effects of a compound. While 2-hydroxylation is a major metabolic route for both endogenous and synthetic estrogens, the 4-hydroxylation pathway produces metabolites with distinct and potent biological activities. oup.comcapes.gov.brnih.gov

For endogenous estradiol, the metabolite 4-hydroxyestradiol is considered a proximate carcinogen in some models because it can be oxidized to quinones that form DNA adducts, leading to cellular damage. mdpi.comcancerbiomed.org The enzyme primarily responsible for this transformation, CYP1B1, is expressed in estrogen target tissues such as the mammary gland and uterus. nih.govnih.gov Given that ethynyl estradiol also undergoes hydroxylation, understanding the formation and activity of its 4-hydroxy metabolite is crucial. drugbank.com Research aims to determine the extent to which 4-hydroxy ethynyl estradiol is formed, the specific enzymes involved (such as CYP1B1 and CYP3A family enzymes), and whether this metabolite exhibits biological activities similar to those of 4-hydroxyestradiol. nih.govdrugbank.comnih.gov This line of inquiry is essential for a complete scientific understanding of the metabolic profile of synthetic estrogens.

| Metabolic Pathway | Resulting Metabolite Type | Primary Catalyzing Enzymes | Significance |

|---|---|---|---|

| 2-Hydroxylation | 2-Hydroxycatechols (e.g., 2-OHE2) | CYP1A1, CYP1A2, CYP3A4 psu.edunih.gov | Major detoxification pathway, metabolites are generally weak estrogens. d-nb.info |

| 4-Hydroxylation | 4-Hydroxycatechols (e.g., 4-OHE2) | CYP1B1 nih.govmdpi.com | Metabolites can be genotoxic and are implicated in carcinogenesis. mdpi.comcancerbiomed.org |

| 16-Hydroxylation | 16α-Hydroxyestrone | Various CYPs | Metabolites possess estrogenic activity. nih.gov |

Importance of Catechol Estrogens in Biological Systems

Catechol estrogens are metabolites of endogenous estrogens like estradiol and estrone, characterized by the presence of a catechol (1,2-dihydroxybenzene) structure. wikipedia.org Their formation is a significant metabolic pathway for estrogens, catalyzed by cytochrome P450 enzymes primarily in the liver, but also in other tissues. wikipedia.orgsemanticscholar.org The two primary groups of catechol estrogens are the 2-hydroxy and 4-hydroxy derivatives. mdpi.comdtic.mil

The biological significance of catechol estrogens is multifaceted and an area of active research. They are not merely inactive byproducts destined for excretion but possess their own distinct biological activities. dtic.mil

Key aspects of their importance include:

Hormonal Activity: Catechol estrogens can bind to estrogen receptors, although their affinity and potency vary. dtic.milinchem.org Generally, 2-hydroxylated catechols are considered weak estrogens or even anti-estrogenic, while 4-hydroxylated catechols exhibit more potent estrogenic activity. wikipedia.orgbioscientifica.com

Neurotransmitter Modulation: Due to their structural similarity to catecholamines like dopamine (B1211576) and norepinephrine, catechol estrogens can competitively inhibit enzymes involved in catecholamine metabolism, such as catechol-O-methyltransferase (COMT). wikipedia.org This interaction suggests a potential role in modulating neurotransmitter systems.

Genotoxicity and Carcinogenesis: A critical area of investigation is the link between catechol estrogens and cancer. nih.gov The oxidation of catechol estrogens can produce reactive quinone and semiquinone intermediates. wikipedia.orgsemanticscholar.orgnih.gov These reactive species can bind to DNA, forming adducts and generating reactive oxygen species (ROS) through redox cycling, which can lead to oxidative DNA damage. semanticscholar.orgnih.govnih.gov 4-Hydroxyestradiol (4-OH-E2), in particular, is considered a significant metabolite in estrogen-dependent cancers. mdpi.comcancerbiomed.org It has been shown to induce malignant transformation of breast cells and tumorigenesis in animal models. cancerbiomed.orgnih.gov The reactive quinone derived from 4-OH-E2 can cause DNA damage and genomic instability. nih.gov

Tissue-Specific Effects: The concentration and effects of catechol estrogens can vary between different tissues due to differences in their synthesis and metabolism. dtic.mil For instance, elevated 4-hydroxylation of estradiol has been observed in uterine myomas compared to surrounding myometrial tissue, suggesting a role in the pathology of this tumor. nih.gov

Hypothesis Generation for the Biological Role of this compound

Ethinyl estradiol (EE), a synthetic estrogen widely used in oral contraceptives, is also metabolized into hydroxylated derivatives, including 2-hydroxy-ethinyl estradiol and 4-hydroxy-ethinyl estradiol. aacrjournals.org While 2-hydroxy-ethinyl estradiol is the major metabolite, the formation of 4-hydroxy-ethinyl estradiol is also a recognized metabolic pathway. aacrjournals.org

Given the known biological activities of endogenous catechol estrogens, several hypotheses can be generated regarding the potential role of this compound:

Potential for Genotoxicity: Drawing parallels from 4-hydroxyestradiol, it is plausible that this compound can undergo oxidation to form reactive semiquinone intermediates. nih.gov Research has shown that the 4-OH-EE semiquinone decays more slowly than the 2-OH-EE semiquinone, suggesting a potentially greater capacity for engaging in redox cycling and generating DNA-damaging reactive oxygen species. nih.gov

Tissue-Specific Accumulation and Effects: The metabolism of ethinyl estradiol to its 4-hydroxy derivative may occur in specific tissues where certain cytochrome P450 enzymes, such as CYP1B1, are expressed. nih.govresearchgate.net This could lead to localized effects in tissues like the uterus, breast, and liver, which are known to be responsive to estrogens and also sites of potential estrogen-related pathologies. mdpi.comnih.gov

Interaction with Metabolic Enzymes: Similar to other catechol estrogens, this compound may interact with enzymes like COMT, potentially influencing the metabolism of both endogenous and exogenous catechols. wikipedia.org

The study of this compound is therefore critical for a comprehensive understanding of the metabolic fate and full spectrum of biological activities of ethinyl estradiol. Further research is needed to validate these hypotheses and to fully characterize the biochemical and physiological properties of this important metabolite.

Structure

2D Structure

3D Structure

Properties

CAS No. |

50394-90-6 |

|---|---|

Molecular Formula |

C20H24O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-triol |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)11-9-16-14-4-5-15-12(6-7-17(21)18(15)22)13(14)8-10-19(16,20)2/h1,6-7,13-14,16,21-23H,4-5,8-11H2,2H3/t13-,14-,16+,19+,20+/m1/s1 |

InChI Key |

SYFHJXSYRPNSOI-RXUQYVRZSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O |

Synonyms |

(17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol; 17α-Ethynylestra-1,3,5(10)-triene-3,4,17β-triol; 19-Nor-17α-pregna-1,3,5(10)-trien-20-yne-3,4,17-triol; |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy Ethynyl Estradiol

Chemical Synthesis Approaches

The generation of 4-hydroxy ethynyl (B1212043) estradiol (B170435) from its precursor, 17α-ethynylestradiol, necessitates targeted hydroxylation. Various methods have been developed to achieve this, primarily revolving around electrophilic substitution on the electron-rich aromatic ring of the estrogen.

Strategies for Regioselective Hydroxylation at the C-4 Position

Achieving regioselectivity in the hydroxylation of the estradiol A-ring is a critical aspect of the synthesis. While both the C-2 and C-4 positions are activated for electrophilic attack, directing the incoming hydroxyl group preferentially to the C-4 position requires specific synthetic strategies.

One effective method involves a formylation reaction followed by oxidation. The reaction of 17α-ethynylestradiol with formaldehyde (B43269) in the presence of a base and a suitable solvent can lead to the formation of both 2-formyl and 4-formyl derivatives. nih.gov The ratio of these isomers can be influenced by the reaction conditions. Subsequent treatment of the isolated 4-formyl derivative with an oxidizing agent like hydrogen peroxide under alkaline conditions yields the desired 4-hydroxy ethynyl estradiol. nih.gov This two-step process offers a high degree of regioselectivity due to the directing effect of the formyl group.

Another approach to achieve regioselective hydroxylation involves the use of specific aminophenols in an inverse oxidation procedure, which has been shown to produce 4-hydroxylated estrogens in high yields. nih.gov While the direct hydroxylation of estradiol can be catalyzed by certain enzymes like cytochrome P450, achieving specific C-4 hydroxylation chemically often requires these multi-step, directed strategies. nih.govresearchgate.net

Specific Reaction Pathways for 4-Hydroxy-17α-ethynylestradiol

A notable and efficient pathway for the synthesis of 4-hydroxy-17α-ethynylestradiol involves formylation followed by oxidation. nih.gov This method stands out for its simplicity, high selectivity, and excellent yields. nih.gov

The initial step is the formylation of 17α-ethynylestradiol. This is achieved by reacting it with formaldehyde in the presence of ethyl magnesium bromide and a polar aprotic solvent such as triethyl phosphate (B84403) or hexamethylphosphoramide (B148902). nih.gov This reaction yields a mixture of 2-formyl-17α-ethynylestradiol and 4-formyl-17α-ethynylestradiol in high yield. nih.gov

The subsequent step involves the treatment of the formyl derivatives with an alkaline solution of hydrogen peroxide in tetrahydrofuran (B95107). nih.gov This Baeyer-Villiger-type oxidation converts the formyl group into a hydroxyl group, affording the corresponding catechol estrogens, including 4-hydroxy-17α-ethynylestradiol, in nearly quantitative yield. nih.gov

Organometallic Intermediates in Synthesis

Organometallic reagents play a crucial role in many synthetic transformations, including those for steroid modification. solubilityofthings.comwikipedia.org In the context of the formylation of ethynyl estradiol, an organometallic intermediate is key to the reaction's success. The use of ethyl magnesium bromide, a Grignard reagent, is explicitly mentioned in a highly efficient synthesis method. nih.govsolubilityofthings.com

This organomagnesium halide reacts with the phenolic hydroxyl group of 17α-ethynylestradiol to form a magnesium phenoxide. This in-situ formation of the phenoxide activates the aromatic ring for electrophilic substitution, directing the incoming electrophile (formaldehyde) to the ortho positions (C-2 and C-4). The exact nature of the intermediate complex involving the steroid, the Grignard reagent, and the solvent likely influences the regioselectivity of the formylation step. nih.gov The use of such organometallic compounds is a common strategy in organic synthesis to enhance reactivity and control the outcome of reactions. solubilityofthings.comwikipedia.org

Oxidative Cyclization and Catechol Formation

While the term "oxidative cyclization" often refers to the formation of new rings within a molecule through an oxidative process nih.govfiveable.me, the synthesis of catechol estrogens like this compound involves the formation of the catechol moiety on the pre-existing aromatic A-ring. This is achieved through an oxidative transformation.

In the described method, the conversion of the formyl derivative to the catechol is an oxidative process. nih.gov The formyl group is oxidized to a formate (B1220265) ester, which is then hydrolyzed under the alkaline reaction conditions to yield the hydroxyl group. This transformation is a key step in creating the catechol structure.

More broadly, the synthesis of catechols from cyclic ketones can be achieved through cascade oxidative reactions, highlighting the importance of oxidation in forming this functional group. rsc.orgresearchgate.net In the specific case of estrogens, the formation of 2- and 4-hydroxy derivatives results in catechol estrogens, which can also be formed through metabolic processes catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount for maximizing the yield of the desired product and enhancing selectivity. numberanalytics.com Several factors can be adjusted to improve the outcome of the synthesis of this compound. nih.govnsf.gov

Key parameters to consider for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. numberanalytics.com In the formylation step, solvents like triethyl phosphate or hexamethylphosphoramide have been shown to be effective. nih.gov

Temperature and Pressure: These parameters influence the rate and equilibrium of a reaction. numberanalytics.com Optimizing temperature can lead to higher yields and reduced formation of byproducts. numberanalytics.com

Catalyst: The selection of an appropriate catalyst is crucial for many organic reactions. numberanalytics.com While not explicitly detailed for the formylation-oxidation sequence in the provided context, the choice of base (ethyl magnesium bromide) acts as a catalyst for the initial formylation. nih.gov

Reactant Ratios: The stoichiometry of the reactants, such as the amount of formaldehyde and ethyl magnesium bromide relative to the ethynyl estradiol, will directly affect the yield and the formation of mono- versus di-formylated products.

A modular approach to reaction optimization, potentially using continuous flow setups, can allow for the rapid screening of various conditions to identify the optimal parameters for a specific transformation. chemrxiv.org

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

| Solvent | Triethyl phosphate or Hexamethylphosphoramide | High yield of formylated products | nih.gov |

| Base | Ethyl magnesium bromide | Activates aromatic ring for formylation | nih.gov |

| Oxidizing Agent | Hydrogen peroxide in alkaline solution | Nearly quantitative conversion of formyl to hydroxyl | nih.gov |

Novel Synthetic Routes and Derivative Preparation

The development of novel synthetic routes is an ongoing effort in organic chemistry to improve efficiency, reduce environmental impact, and access new derivatives. mdpi.comnih.gov For this compound, this could involve exploring new catalytic systems or one-pot procedures that combine multiple steps. mdpi.com

The preparation of derivatives of this compound can be envisioned by further functionalization of the hydroxyl groups or other positions on the steroid skeleton. For instance, the terminal acetylene (B1199291) of the ethynyl group can be used in "click" chemistry reactions to attach various molecular entities, such as peptides. researchgate.net This opens up possibilities for creating new conjugates with potentially unique biological activities.

Furthermore, the development of synthetic routes for various substituted heterocyclic compounds, such as quinoxalines, provides a framework for how novel strategies can be applied to the synthesis of complex molecules and their derivatives. mdpi.comnih.govresearchgate.net These approaches often focus on green chemistry principles, such as the use of recyclable catalysts and aqueous reaction media. mdpi.com The synthesis of nucleoside analogues also highlights the challenges and evolving strategies in creating modified biological molecules. iiserpune.ac.in

Synthesis of Functionalized Ethynyl Estradiol Derivatives

The synthesis of this compound often involves the initial preparation of functionalized ethynyl estradiol derivatives, which can then be converted to the desired catechol. One prominent method involves the formylation of 17α-ethynylestradiol, followed by oxidation.

A notably efficient synthesis of both 2- and 4-hydroxy-17α-ethynylestradiol begins with the formylation of 17α-ethynylestradiol. nih.gov The reaction of 17α-ethynylestradiol with ethyl magnesium bromide and formaldehyde, in the presence of triethyl phosphate or hexamethylphosphoramide, yields 2- and 4-formyl-17α-ethynylestradiol in high yields. nih.govsigmaaldrich.com Subsequent treatment of these formyl derivatives with an alkaline solution of hydrogen peroxide in tetrahydrofuran leads to the formation of the corresponding catechols, 2-hydroxyethynylestradiol and 4-hydroxyethynylestradiol, in almost quantitative yields. nih.gov This method is highlighted for its simplicity, selectivity, and high yields. nih.gov

Another approach to functionalized ethynyl estradiol derivatives involves the introduction of various substituents at the ethynyl moiety. researchgate.net For instance, treatment of ethynyl estradiol with n-butyllithium followed by carbon dioxide gas produces a carboxylic acid derivative. researchgate.net This can then be converted to an ethyl ester or an amide. researchgate.net While these specific derivatives are not direct precursors to this compound, the exploration of such functionalization showcases the chemical versatility of the ethynyl estradiol scaffold.

The synthesis of ethynyl estradiol itself, the precursor for these reactions, can be achieved through the reaction of estrone (B1671321) with potassium acetylene. google.com This involves a two-step process where potassium hydroxide (B78521) powder reacts with acetylene gas to form potassium acetylene, which is then reacted with estrone to produce ethynyl estradiol. google.com

Table 1: Synthesis of 2- and 4-Hydroxy-17α-ethynylestradiol via Formylation

| Step | Reactants | Reagents/Conditions | Products | Yield | Reference |

| 1. Formylation | 17α-Ethynylestradiol | Ethyl magnesium bromide, Formaldehyde, Triethyl phosphate or Hexamethylphosphoramide | 2- and 4-Formyl-17α-ethynylestradiol | High | nih.govsigmaaldrich.com |

| 2. Oxidation | 2- and 4-Formyl-17α-ethynylestradiol | Alkaline Hydrogen Peroxide, Tetrahydrofuran | 2- and 4-Hydroxy-17α-ethynylestradiol | Almost Quantitative | nih.gov |

Exploration of Alternative Synthetic Strategies for Hydroxylated Estrogens

The quest for efficient and high-yield syntheses of hydroxylated estrogens, including this compound, has led to the investigation of several alternative strategies. These methods often focus on the direct hydroxylation of the aromatic A-ring of the steroid.

An "inverse oxidation" procedure has been described for the large-scale preparation of catechol estrogens. nih.gov This method utilizes the corresponding aminophenols to produce both 2- and 4-hydroxylated estrogens, including 4-hydroxy-17α-ethynylestradiol, in high yields. nih.gov

Another approach involves a Dakin oxidation of acetyl estrogens. dtic.mil For example, 2-acetyl estradiol can be treated with an alkaline solution of hydrogen peroxide to form 2-hydroxyestradiol (B1664083). dtic.mil However, the synthesis of the 4-acetyl estrogen and its subsequent conversion to the 4-hydroxy derivative using this method has not been reported, and reproducibility of the Dakin oxidation for catechol estrogens has proven challenging. dtic.mil A mechanistically similar transformation, the Baeyer-Villiger oxidation of formyl estrogens, has been considered as a more reliable alternative for synthesizing catechol estrogens. dtic.mil

The use of 2-iodoxybenzoic acid (IBX) as an oxidizing agent presents another synthetic route. researchgate.net Treatment of estrone or estradiol with stoichiometric amounts of IBX can yield a mixture of quinones, which are then reduced in situ with ascorbic acid to the corresponding catechols. researchgate.net This method has been successfully applied to produce 2- and 4-hydroxyestrone (B23518) and estradiol. researchgate.net

More broadly, the synthesis of hydroxylated steroids has involved strategies like metalloporphyrin-catalyzed hydroxylation, although this has been explored more for positions like C19. acs.org The development of synthetic routes to access hydroxylated analogues of various steroid drugs remains an active area of research. acs.org

Table 2: Alternative Synthetic Approaches for Hydroxylated Estrogens

| Method | Starting Material | Key Reagents/Steps | Product(s) | Key Findings | Reference |

| Inverse Oxidation | Aminophenols | Inverse oxidation procedure | 2- and 4-Hydroxylated Estrogens | High yields for large-scale preparation | nih.gov |

| Dakin Oxidation | 2-Acetyl Estradiol | Alkaline Hydrogen Peroxide | 2-Hydroxyestradiol | Reproducibility issues noted | dtic.mil |

| IBX Oxidation | Estrone/Estradiol | 2-Iodoxybenzoic acid (IBX), then Ascorbic Acid | 2- and 4-Hydroxyestrone/Estradiol | Good overall yields | researchgate.net |

Enzymatic Formation and Metabolism of 4 Hydroxy Ethynyl Estradiol

Phase I Metabolism: Hydroxylation Pathways

The initial and rate-limiting step in the metabolism of many steroid hormones, including Ethynyl (B1212043) Estradiol (B170435), is oxidation, primarily through hydroxylation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. psu.edu This process introduces hydroxyl groups onto the steroid structure, increasing its water solubility and preparing it for subsequent conjugation reactions.

The hydroxylation of Ethynyl Estradiol is not carried out by a single enzyme but by a variety of CYP isoforms, primarily located in the liver. psu.edunel.edu The expression and activity levels of these enzymes can vary significantly among individuals, contributing to differences in metabolic rates. fda.gov Several CYP isoforms have been identified as capable of metabolizing Ethynyl Estradiol, leading to the formation of various hydroxylated products, including the 2-hydroxy and 4-hydroxy metabolites. drugbank.compharmgkb.org

Research using recombinant human P450 isozymes and human liver microsomes has identified the primary enzymes involved. capes.gov.br The main contributors are CYP3A4 and CYP2C9. capes.gov.brresearchgate.net Other isoforms such as CYP1A1, CYP1A2, CYP2C8, CYP2C19, and CYP3A5 also participate in the oxidative metabolism of Ethynyl Estradiol. drugbank.compharmgkb.orgcapes.gov.bridrblab.net

| CYP Isoform | Role in Ethynyl Estradiol Hydroxylation | Primary Location | Reference |

|---|---|---|---|

| CYP3A4 | Major contributor to overall hydroxylation, particularly 2-hydroxylation. | Liver, Intestine | psu.edufda.govcapes.gov.br |

| CYP2C9 | Significant contributor to 2-hydroxylation. | Liver | nel.educapes.gov.br |

| CYP1A1 | Catalyzes hydroxylation, primarily in extrahepatic tissues. | Extrahepatic tissues (e.g., intestine) | capes.gov.brresearchgate.netnih.gov |

| CYP1A2 | Contributes to hydroxylation, mainly 2-hydroxylation in the liver. | Liver | psu.edudrugbank.com |

| CYP1B1 | Specifically catalyzes 4-hydroxylation of estradiol, particularly in extrahepatic tissues. | Extrahepatic tissues (mammary, uterus) | psu.eduresearchgate.net |

| Other Isoforms (CYP2C8, CYP2C19, CYP3A5) | Contribute to a lesser extent to the overall oxidative metabolism. | Liver and other tissues | nel.edudrugbank.com |

The formation of 4-Hydroxy Ethynyl Estradiol occurs via aromatic hydroxylation at the C4 position of the phenolic A-ring of the Ethynyl Estradiol molecule. drugbank.com This reaction is catalyzed specifically by certain Cytochrome P450 enzymes. While multiple CYPs can hydroxylate Ethynyl Estradiol, the 4-hydroxylation pathway is distinct from other hydroxylation reactions. For the endogenous hormone estradiol, CYP1B1 is recognized as the principal enzyme responsible for 4-hydroxylation, especially in hormone target tissues like the uterus and mammary glands. psu.edunih.gov The formation of this compound creates a catechol structure, which has significant implications for its subsequent biological activity and metabolism. wikipedia.org

Within the Phase I metabolism of Ethynyl Estradiol, different hydroxylation pathways compete, with 2-hydroxylation being the predominant route. capes.gov.brmdpi.comtandfonline.com The formation of 2-Hydroxy Ethynyl Estradiol is consistently reported as the major oxidative metabolic pathway in studies using human liver microsomes. capes.gov.brtandfonline.com In contrast, 4-hydroxylation is a quantitatively minor pathway. glowm.com

Studies on the parent compound, estradiol, show that in the liver, approximately 80% of its biotransformation occurs via 2-hydroxylation, compared to only 20% via 4-hydroxylation. psu.edu A similar metabolic preference is observed for Ethynyl Estradiol, where the introduction of the 17α-ethynyl group directs metabolism primarily toward the 2-position. tandfonline.com

| Hydroxylation Pathway | Metabolic Product | Relative Rate | Primary Enzymes (for Estradiol) | Reference |

|---|---|---|---|---|

| 2-Hydroxylation | 2-Hydroxy Ethynyl Estradiol | Major | CYP1A2, CYP3A4 | psu.educapes.gov.brtandfonline.com |

| 4-Hydroxylation | This compound | Minor | CYP1B1 | psu.eduglowm.com |

Phase II Metabolism: Conjugation Pathways

Following Phase I hydroxylation, this compound, now a catechol estrogen, undergoes Phase II metabolism. These conjugation reactions are detoxification pathways that further increase the water solubility of the metabolite, preparing it for excretion. The principal Phase II pathways for catechol estrogens are methylation, glucuronidation, and sulfation. psu.edu

The catechol structure of this compound makes it a substrate for the enzyme Catechol-O-methyltransferase (COMT). aacrjournals.orgnih.gov COMT is a key Phase II enzyme that catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (AdoMet) to one of the hydroxyl groups of the catechol. nih.govuniprot.org This O-methylation reaction converts the reactive catechol estrogen into a more stable and generally less biologically active methoxyestrogen (e.g., 4-Methoxy Ethynyl Estradiol). aacrjournals.orgaacrjournals.org This metabolic step is crucial for inactivating catechol estrogens. jtgga.orgpan.olsztyn.pl COMT exists in two forms, a soluble (S-COMT) and a membrane-bound (MB-COMT) form, with the membrane-bound version being more potent in detoxifying catechol estrogens. aacrjournals.orgoup.com

In addition to methylation, this compound and other metabolites are targets for glucuronidation and sulfation. drugbank.compharmgkb.org

Glucuronidation is the process of attaching glucuronic acid to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org For Ethynyl Estradiol, several UGT isoforms are involved, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. drugbank.com The resulting glucuronide conjugates, such as Ethinylestradiol-3-glucuronide, are major metabolites found in humans. nih.govnih.gov These highly water-soluble compounds are readily excreted. wikipedia.org

Sulfation involves the transfer of a sulfonate group to the metabolite, catalyzed by sulfotransferase (SULT) enzymes. drugbank.comresearchgate.net Estrogen sulfotransferase (SULT1E1) is particularly efficient at sulfating Ethynyl Estradiol. drugbank.comresearchgate.net The resulting sulfate (B86663) conjugates, like Ethinylestradiol-3-sulfate, are also major metabolites that contribute to the elimination of the parent compound. nih.gov These conjugation reactions effectively terminate the biological activity of the estrogen metabolites and facilitate their removal from the body.

Enzyme Kinetics and Regulatory Factors in Conjugation Reactions

The metabolic fate of this compound, a catechol estrogen, is significantly influenced by conjugation reactions, which are critical detoxification pathways. These reactions, catalyzed by specific enzymes, convert the catechol structure into more water-soluble forms, facilitating their excretion and limiting their potential to be oxidized into reactive, harmful species. oup.combslonline.org The primary conjugation pathways include O-methylation, glucuronidation, and sulfation. The efficiency and preference of these pathways are determined by the kinetics of the involved enzymes and various regulatory factors.

The main enzymes responsible for these conjugations are Catechol-O-methyltransferase (COMT) for methylation, UDP-glucuronosyltransferases (UGTs) for glucuronidation, and sulfotransferases (SULTs) for sulfation. oup.combslonline.orgoup.com While specific kinetic data for this compound is not extensively detailed in the available literature, valuable insights can be drawn from studies on its close structural analog, 4-hydroxyestradiol (B23129) (4-OHE₂).

O-Methylation by Catechol-O-Methyltransferase (COMT): COMT catalyzes the transfer of a methyl group to the hydroxyl groups of catechol estrogens. This action is considered a critical detoxification step as it blocks the molecule from further oxidation. bslonline.org Studies on 4-OHE₂ show that COMT exclusively methylates the 4-hydroxyl group, producing 4-methoxyestradiol. nih.gov This is in contrast to 2-hydroxyestradiol (B1664083), where methylation can occur at two positions. aacrjournals.org The methylation of 4-OHE₂ by human recombinant soluble COMT exhibits a Michaelis constant (Kₘ) of 37.9 µM and a maximal velocity (Vₘₐₓ) of 3.26 µmol/min/mg protein. mdpi.com This indicates a lower affinity but a notable rate of reaction compared to other substrates. mdpi.com

Glucuronidation by UDP-glucuronosyltransferases (UGTs): Glucuronidation involves the addition of a glucuronic acid moiety, significantly increasing the water solubility of the estrogen metabolite. Several UGT isoforms can metabolize catechol estrogens. UGT2B7, in particular, demonstrates a high catalytic activity for 4-hydroxycatecholestrogens, showing a 10- to 50-fold higher activity for these compounds compared to estradiol or 2-hydroxycatecholestrogens. nih.gov Kinetic analyses reveal that various UGTs, including UGT1A1, UGT1A3, UGT1A8, and UGT1A9, are active against 4-hydroxyestrogens. nih.govaacrjournals.orgoup.com For instance, UGT1A8 and UGT1A9 show distinct kinetic profiles for the glucuronidation of 4-hydroxyestrone (B23518) (4-OHE₁) and 4-OHE₂. researchgate.net 4-hydroxyestradiol also acts as a potent inhibitor of 2-hydroxyestradiol glucuronidation by UGT1A1, highlighting the competitive nature of these metabolic pathways. oup.com

Sulfation by Sulfotransferases (SULTs): Sulfation is another key conjugation pathway. Several human SULTs, including SULT1A1, SULT1A2, SULT1A3, SULT1C4, and SULT1E1, can use catechol estrogens as substrates. ebi.ac.uk Among these, SULT1E1 exhibits the strongest sulfating activity towards these compounds. ebi.ac.uk

Regulatory Factors: The balance between the formation of this compound and its detoxification via conjugation is regulated by several factors.

Enzyme Expression Levels: The tissue-specific expression of CYP enzymes (like CYP1B1, which forms 4-hydroxyestrogens) versus conjugation enzymes (COMT, UGTs, SULTs) is a primary determinant of the metabolic outcome. bslonline.orgbslonline.org An imbalance, such as high levels of CYP1B1 and insufficient conjugation capacity, can lead to the accumulation of reactive intermediates. bslonline.org

Genetic Polymorphisms: Variations in the genes encoding these enzymes can significantly alter their activity. For example, polymorphisms in the COMT gene are known to affect its enzymatic activity, thereby influencing the rate of catechol estrogen methylation. Similarly, genetic variants of UGT1A1 and SULT1A1 have been shown to alter enzyme activity and are associated with different characteristics in breast tumors, underscoring their role in estrogen metabolism and risk. nih.gov

Inhibition and Induction: The activity of these enzymes can be modulated by various endogenous and exogenous compounds. For example, 4-hydroxyestradiol can competitively inhibit the glucuronidation of 2-hydroxyestradiol. oup.com Natural compounds, such as resveratrol, have been shown to induce the expression of UGT1A8, accelerating the elimination of catechol estrogens. bslonline.org

Below is a data table summarizing the kinetic parameters for the conjugation of 4-hydroxyestradiol (4-OHE₂), a proxy for this compound.

| Enzyme | Substrate | Product | Kₘ (µM) | Vₘₐₓ (activity unit) | Source |

| Human sCOMT | 4-OHE₂ | 4-Methoxyestradiol | 37.9 | 3.26 µmol/min/mg protein | mdpi.com |

| Human UGT1A1 | 4-OHE₂ | 4-OHE₂-glucuronide | - | 61 pmol/min/UGT1A1 protein | aacrjournals.org |

| Human UGT1A1 | 2-OHE₂ | 2-OHE₂-glucuronide | - | 1073 pmol/min/UGT1A1 protein | aacrjournals.org |

| SULT1A11 | Estradiol | Estradiol sulfate | 25.73 | 17.5 pmol/min/mg protein | nih.gov |

| SULT1A12 | Estradiol | Estradiol sulfate | 24.74 | 3.55 pmol/min/mg protein | nih.gov |

Formation and Reactivity of Metabolic Intermediates

Generation of Catechol Quinone Species from Hydroxylated Metabolites

The formation of this compound creates a catechol structure that is susceptible to further oxidation. This oxidation process is a critical bioactivation step, converting the relatively stable catechol into highly reactive electrophilic intermediates known as o-quinones. nih.gov Specifically, this compound is oxidized to ethynyl estradiol-3,4-quinone (B1197220).

This transformation proceeds through a two-step oxidation process. The first step involves the removal of one electron and one proton from the catechol, forming a semiquinone radical. A second oxidation step then converts the semiquinone into the corresponding o-quinone. bslonline.orgtandfonline.com This oxidation can be catalyzed by various enzymes, including cytochrome P450 (CYP) isoforms and peroxidases. bslonline.orgbslonline.org Additionally, metal ions, particularly copper (Cu²⁺), can facilitate this oxidative conversion. researchgate.net

The resulting ethynyl estradiol-3,4-quinone is a highly reactive molecule. The 4-hydroxy catechol pathway is considered particularly significant in carcinogenesis because the resulting 3,4-quinones are sufficiently stable to react with cellular macromolecules like DNA, whereas the 2,3-quinones formed from 2-hydroxyestrogens are generally less stable and less reactive. nih.gov These quinones are electrophilic Michael acceptors, meaning they readily react with nucleophiles. nih.gov If not detoxified, these quinones can covalently bind to DNA, forming adducts that can lead to mutations. oup.com The formation of these reactive quinone species represents a crucial juncture where the metabolic pathway can shift from detoxification to the generation of potentially carcinogenic compounds. researchgate.net

Redox Cycling Mechanisms and Reactive Oxygen Species (ROS) Production

A key feature of the catechol/quinone system is its capacity for redox cycling, a process that can lead to the continuous production of reactive oxygen species (ROS). oup.com This cycle involves the interconversion of the catechol estrogen, its semiquinone radical, and the o-quinone.

The cycle is initiated by the oxidation of the catechol (this compound) to its semiquinone and then to the o-quinone (ethynyl estradiol-3,4-quinone). tandfonline.com The o-quinone can then be reduced back to the semiquinone or the original catechol by cellular reducing agents and enzymes. Flavin-containing oxidoreductases, such as NAD(P)H:quinone oxidoreductase (NQO1), can catalyze this reduction using NADH or NADPH as an electron donor. oup.comnih.gov

During this cyclic process, if molecular oxygen is present, electrons can be transferred from the semiquinone radical to oxygen, generating the superoxide (B77818) anion radical (O₂⁻). This reaction regenerates the o-quinone, allowing the cycle to continue. tandfonline.com The superoxide anion is itself a reactive species, but it can also be converted into other, more potent ROS. Through the action of superoxide dismutase (SOD) or spontaneous dismutation, superoxide is converted to hydrogen peroxide (H₂O₂). In the presence of transition metals like copper or iron, H₂O₂ can undergo further reduction via the Fenton reaction to produce the highly reactive hydroxyl radical (•OH). tandfonline.comoup.com

This continuous generation of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. ROS can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and, critically, oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine (8-oxo-dG). researchgate.netnih.gov Therefore, the redox cycling of this compound represents a significant mechanism by which a small amount of the metabolite can trigger a substantial and sustained production of damaging ROS. oup.com

The following table summarizes findings from studies on ROS production by catechol estrogen metabolites.

| Catechol Estrogen | Cell/System Used | Key Findings on ROS Production | Source |

| 4-Hydroxyestradiol (4-OHE₂) | Lysates of MCF-7, MDA-MB-231, and MCF-10A cells | Redox cycled and generated H₂O₂ and hydroxyl radicals; required NADPH. | oup.com |

| 4-Hydroxyestrone (4-OHE₁) | Lysates of MCF-7, MDA-MB-231, and MCF-10A cells | Redox cycled and generated H₂O₂. | oup.com |

| 4-Hydroxyestradiol (4-OHE₂) | LNCaP prostate cancer cells | Produced a ~70% increase in intracellular ROS. Co-treatment with nitric oxide (NO) produced a 2-fold increase. | tandfonline.com |

| 4-Hydroxyestrone (4-OHE) | Calf thymus DNA with redox agents (copper, NADPH) | Generated AP sites and 8-oxo-dG, implying ROS-mediated damage. Required copper for activity. | researchgate.net |

Molecular Mechanisms of Action and Receptor Interactions of 4 Hydroxy Ethynyl Estradiol

Estrogen Receptor Binding Affinity and Specificity

The initial and defining step in the mechanism of action of 4-Hydroxy Ethynyl (B1212043) Estradiol (B170435) is its binding to estrogen receptors (ERs). Estrogens exert their effects primarily through two receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. nih.gov The affinity and specificity with which 4-Hydroxy Ethynyl Estradiol binds to these receptor subtypes are critical determinants of its biological activity.

Competitive binding assays are fundamental in determining the relative affinity of a ligand for a receptor in the presence of a known radiolabeled ligand. In the context of this compound, these studies are crucial for understanding its preference for ERα versus ERβ. While direct binding data for this compound is not extensively detailed in the provided search results, the binding characteristics of its parent compound, Ethinyl Estradiol (EE), offer significant insights.

Ethinyl Estradiol has been shown to bind to both ERα and ERβ. wikipedia.org Studies have demonstrated that EE can exhibit a higher affinity for ERα compared to the endogenous estrogen, 17β-estradiol. oup.com For instance, one study reported that Ethinyl Estradiol had 233% of the affinity of estradiol for ERα and 38% for ERβ. wikipedia.org Another study found it to possess 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org This suggests a degree of selectivity for ERα, although it is a potent binder to both receptors. The hydroxylation at the 4-position, creating this compound, is a modification that can influence this binding profile. Catechol estrogens, which include 4-hydroxy metabolites, are known to have distinct pharmacological properties. nih.govresearchgate.net The introduction of a hydroxyl group can alter the electronic and steric properties of the molecule, potentially affecting its interaction with the ligand-binding pockets of the estrogen receptors.

The ligand-binding domains of ERα and ERβ share significant homology, yet differences in key amino acid residues within the binding pocket account for subtype-specific ligand binding. mdpi.com This structural variance forms the basis for the development of ER subtype-selective ligands. mdpi.com Competitive binding studies with a range of natural and synthetic estrogens have consistently shown that subtle structural modifications can lead to significant changes in binding affinity and selectivity. nih.govnih.gov

Beyond relative binding affinities, a more detailed understanding of the interaction between this compound and the estrogen receptors can be gained from analyzing binding kinetics and equilibrium dissociation constants (Ki or Kd). The Kd value represents the concentration of a ligand at which half of the receptors are occupied at equilibrium, with a lower Kd indicating a higher binding affinity. nih.gov The Ki, or inhibition constant, is a measure of the affinity of a competitive inhibitor.

For the parent compound, Ethinyl Estradiol, studies have indicated high-affinity binding to estrogen receptors. For instance, the Kd of 17β-estradiol for ERα and ERβ has been reported to be in the nanomolar range, approximately 0.1 nM and 0.4 nM respectively in one study, and 0.2 nM and 0.5 nM in another. nih.govoup.com Ethinyl Estradiol itself has demonstrated a high affinity, often greater than that of 17β-estradiol. oup.com

Genomic Signaling Pathways

Upon binding of this compound to the estrogen receptors, a cascade of intracellular events is initiated, leading to the regulation of gene expression. This is primarily achieved through the genomic signaling pathway, where the ligand-receptor complex functions as a transcription factor.

In their inactive state, estrogen receptors are predominantly located in the nucleus, associated with heat shock proteins. wikipedia.org The binding of an agonist ligand, such as this compound, induces a conformational change in the receptor. nih.gov This change leads to the dissociation of heat shock proteins, receptor dimerization (forming either ERα homodimers, ERβ homodimers, or ERα/ERβ heterodimers), and subsequent interaction with specific DNA sequences. nih.govnih.gov This process transforms the receptor into a ligand-activated transcription factor, capable of modulating the transcription of target genes. nih.gov

The classical and most direct mechanism of estrogen action is through the binding of the estrogen receptor dimer to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. nih.govgenome.jp The consensus ERE is a palindromic sequence (GGTCAnnnTGACC) that is recognized by the DNA-binding domain of the estrogen receptor. imrpress.com

The binding of the this compound-ER complex to an ERE initiates the recruitment of a large complex of proteins that ultimately leads to the initiation of transcription. imrpress.com This complex includes components of the basal transcriptional machinery as well as various coactivator proteins. The nature of the ligand bound to the receptor can influence the conformation of the receptor and, consequently, the specific set of coactivators that are recruited, leading to gene-specific regulation. physiology.org The expression of genes regulated by EREs is a hallmark of estrogenic activity and is essential for many of the physiological effects of estrogens. nih.gov Studies on the parent compound, Ethinyl Estradiol, have shown its ability to induce the expression of ERE-dependent genes. oup.com

The transcriptional activity of the estrogen receptor is not solely dependent on its interaction with DNA. A crucial aspect of its function lies in its ability to interact with a diverse array of other proteins, including coregulators (coactivators and corepressors) and other transcription factors. nih.govgenecards.org

Upon agonist binding, the conformational change in the ligand-binding domain of the ER creates a surface, known as the activation function 2 (AF-2) domain, which is a primary site for the recruitment of coactivator proteins. imrpress.com These coactivators often possess histone acetyltransferase (HAT) activity or recruit other proteins with this activity, leading to chromatin remodeling and facilitating the access of the transcriptional machinery to the DNA. researchgate.net

Conversely, antagonist binding can induce a different receptor conformation that either prevents coactivator binding or promotes the recruitment of corepressor proteins. Corepressors can recruit histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression. The balance between coactivator and corepressor recruitment is a key determinant of the cellular response to an estrogenic compound. sci-hub.se

Furthermore, the estrogen receptor can also modulate gene expression without directly binding to an ERE. This can occur through protein-protein interactions with other transcription factors, such as AP-1 and Sp1, at their respective response elements. imrpress.comphysiology.org This "tethering" mechanism allows for a broader range of gene regulation and contributes to the tissue-specific effects of estrogens. The specific profile of protein-protein interactions initiated by this compound will ultimately dictate its unique pattern of gene regulation and biological activity.

Receptor-Independent Cellular Mechanisms

Receptor-independent mechanisms involve cellular effects that are not mediated by traditional hormone receptor binding. For catechol estrogens, a primary mechanism involves oxidative stress.

There are no studies that directly confirm that this compound induces cellular effects through receptor-independent mechanisms such as the generation of reactive oxygen species (ROS).

However, the chemical structure of this compound as a catechol estrogen strongly suggests a potential for such activity. Catechol estrogens, including the well-studied 4-hydroxyestradiol (B23129) (4-OH-E2) , can undergo metabolic redox cycling. This process can generate free radicals and reactive oxygen species (ROS), leading to oxidative stress. nih.gov This oxidative stress can, in turn, damage DNA and other cellular components, a mechanism implicated in estrogen-induced carcinogenesis. nih.govnih.gov Studies have explicitly shown that 4-OH-E2 induces oxidative stress and apoptosis in human mammary cells. nih.gov Given that this compound shares the key catechol structure, it is plausible that it could also generate ROS and induce oxidative stress, but this has not been experimentally verified.

Cellular and Subcellular Biological Activities of 4 Hydroxy Ethynyl Estradiol

Impact on Cellular Proliferation and Transformation

The influence of 4-hydroxy ethynyl (B1212043) estradiol (B170435) on cell growth and its potential to contribute to the development of neoplastic characteristics have been investigated in various cell models. These studies reveal a complex interplay of signaling pathways and molecular interactions that can alter normal cellular behavior.

Studies on Cell Cycle Progression and Regulation

The progression of a cell through its life cycle is a tightly regulated process involving a series of checkpoints and key regulatory proteins. Research on the related compound, 4-hydroxyestradiol (B23129) (4-OHE2), has shown that it can significantly influence this process. In human mammary epithelial cells (MCF-10A), treatment with 4-OHE2 has been observed to up-regulate the expression of critical cell cycle genes. plos.org These include cdc2 (cyclin-dependent kinase 1), PRC1 (protein regulating cytokinesis 1), and PCNA (proliferating cell nuclear antigen). plos.org The upregulation of these genes suggests a mechanism by which 4-hydroxy catechol estrogens can promote cell cycle progression and proliferation. plos.org

Furthermore, studies on the effects of estrogens on cell cycle in ER-positive breast cancer cells have demonstrated that they can modulate the activity of cyclin-dependent kinases (Cdks) and their inhibitors. Estradiol, the parent compound of 4-hydroxyestradiol, induces the expression of cyclin D1 and the formation of cyclin D1-Cdk4 complexes, which are crucial for the G1 to S phase transition. In contrast, the active metabolite of tamoxifen, 4-hydroxytamoxifen (B85900), has been shown to disrupt cell cycle progression in progenitor cells of the cortex. nih.gov While direct studies on 4-hydroxy ethynyl estradiol are limited, the evidence from its close structural analogs suggests a potent role in altering the normal regulation of the cell cycle, a key component of its proliferative effects.

Investigation of Neoplastic Transformation Potential in Cell Lines

A critical area of investigation is the potential of this compound to induce neoplastic transformation, the process by which normal cells acquire the characteristics of cancer cells. Studies focusing on its analog, 4-hydroxyestradiol (4-OHE2), have provided significant insights. Treatment of human breast epithelial cell lines, such as MCF-10F and MCF-10A, with 4-OHE2 has been shown to induce neoplastic transformation. bslonline.orgd-nb.info This transformation is characterized by the acquisition of anchorage-independent growth and the ability to form colonies in soft agar, hallmarks of a cancerous phenotype.

Notably, this transformation has been observed to be independent of the estrogen receptor (ER), as it occurs even in the presence of anti-estrogens. bslonline.orgd-nb.info The underlying mechanism is believed to involve the generation of reactive oxygen species (ROS), which act as intracellular messengers to promote cell proliferation and survival pathways. d-nb.info The induction of neoplastic transformation by 4-OHE2 highlights its potential as a carcinogenic agent, acting through genotoxic and signaling pathways that are distinct from the classical hormone receptor-mediated actions of its parent compound. bslonline.orgd-nb.info

Effects on DNA Integrity and Damage Responses

Beyond its effects on cellular proliferation and signaling, this compound and its related catechol estrogens can directly and indirectly impact the integrity of the genetic material. This includes the formation of DNA adducts, the induction of oxidative damage, and the subsequent activation of cellular DNA repair mechanisms.

Analysis of DNA Adduct Formation (e.g., Depurinating Adducts, Stable Adducts)

One of the most significant subcellular activities of this compound is its ability to form covalent adducts with DNA. This process is initiated by the metabolic oxidation of the catechol ring to a highly reactive quinone intermediate. This quinone can then react with the purine (B94841) bases of DNA, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine (B156593), to form depurinating adducts. oup.comoup.com The formation of these adducts destabilizes the glycosidic bond, leading to the spontaneous loss of the adducted base and the creation of an apurinic (AP) site. oup.comoup.com

These AP sites are mutagenic lesions that, if not properly repaired, can lead to mutations during DNA replication. In addition to depurinating adducts, the formation of stable adducts has also been reported, although they are generally formed in much lower quantities. oup.comoup.com Research involving the synthesis of standards for 4-hydroxy-17-α-ethynyl-estradiol with 2'-deoxyguanosine (B1662781) (dGuo), 2'-deoxyadenosine (B1664071) (dAdo), and 2'-deoxycytidine (B1670253) (dCyd) provides strong evidence that this specific compound is capable of forming such DNA adducts. core.ac.uk The formation of both depurinating and stable DNA adducts represents a direct genotoxic mechanism by which this compound can contribute to carcinogenesis. oup.comoup.com

| Type of Adduct | Description | Significance |

|---|---|---|

| Depurinating Adducts | Formed by the reaction of the quinone metabolite with purine bases (guanine and adenine), leading to the loss of the base and the creation of an apurinic site. oup.comoup.com | Highly mutagenic lesions that can lead to errors during DNA replication. oup.comoup.com |

| Stable Adducts | Covalent modifications to DNA that do not immediately lead to the loss of the base. oup.comoup.com | Can interfere with DNA replication and transcription, and may be repaired by cellular mechanisms. oup.comoup.com |

Induction of Oxidative DNA Damage (e.g., 8-oxo-7,8-dihydroxy-2'-deoxyguanosine)

In addition to the formation of covalent adducts, the metabolic cycling of this compound can generate reactive oxygen species (ROS), leading to oxidative damage to DNA. A key marker of this type of damage is the formation of 8-oxo-7,8-dihydroxy-2'-deoxyguanosine (8-oxo-dG), a product of the oxidation of guanine. nih.govresearchgate.netwikipedia.orgmdpi.com

Studies have demonstrated that the related compound, 4-hydroxyestradiol (4-OHE2), can induce the formation of 8-oxo-dG in various cell types, including sand dollar sperm and human mammary epithelial cells (MCF-10A). nih.gov This oxidative damage is a consequence of the redox cycling between the catechol and quinone forms of the estrogen, a process that produces superoxide (B77818) radicals and other ROS. The accumulation of 8-oxo-dG in DNA is significant as it is a mutagenic lesion that can lead to G:C to T:A transversions if not repaired. wikipedia.orgmdpi.com This pathway of oxidative DNA damage represents another important mechanism of genotoxicity for this compound.

| Oxidative Lesion | Mechanism of Formation | Consequence |

|---|---|---|

| 8-oxo-7,8-dihydroxy-2'-deoxyguanosine (8-oxo-dG) | Oxidation of guanine in DNA by reactive oxygen species (ROS) generated during the redox cycling of this compound. nih.govresearchgate.net | A mutagenic lesion that can cause G:C to T:A transversions during DNA replication. wikipedia.orgmdpi.com |

Activation of DNA Repair Pathways

The cellular damage to DNA induced by this compound, including the formation of adducts and oxidative lesions, triggers the activation of various DNA repair pathways. The cell employs these sophisticated mechanisms to maintain genomic integrity and prevent the fixation of mutations.

The repair of depurinating adducts generated by catechol estrogens is thought to primarily involve the Base Excision Repair (BER) pathway. nih.govnih.gov BER is responsible for removing small, non-helix-distorting base lesions. Additionally, the Nucleotide Excision Repair (NER) pathway, which excises larger, bulky adducts, may also play a role in repairing some of the DNA damage caused by these compounds. nih.govmdpi.comnih.govnih.gov Interestingly, it has been reported that 17alpha-ethinylestradiol can impede the NER process in zebrafish liver cells. hmdb.ca

Furthermore, evidence suggests that the metabolism of these estrogens can lead to the formation of DNA double-strand breaks (DSBs). The repair of these highly cytotoxic lesions is critical for cell survival and is primarily managed by two major pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) . nih.govaacrjournals.org Studies have shown that cells deficient in key proteins of these pathways exhibit increased chromosomal breaks following treatment with 4-hydroxyestradiol, indicating the crucial role of HR and NHEJ in repairing the damage induced by this catechol estrogen. nih.govaacrjournals.org The activation of these DNA repair pathways underscores the genotoxic nature of this compound and the cellular response to mitigate its harmful effects.

Modulation of Oxidative Stress and Antioxidant Systems

This compound, a catechol estrogen metabolite, has been shown to influence the levels of intracellular reactive oxygen species (ROS). Studies have demonstrated that 4-hydroxyestradiol (4-OHE2), a related compound, induces a significant, dose-dependent increase in ROS production in normal human mammary epithelial cells (MCF-10A). plos.org This effect is more pronounced compared to its parent compound, 17β-estradiol (E2), and another metabolite, 2-hydroxyestradiol (B1664083) (2-OHE2). plos.org The generation of ROS is a critical aspect of the cellular response to these estrogen metabolites and is implicated in their biological activities. plos.orgresearchgate.net The pro-oxidant nature of 4-hydroxyestrogens is attributed to their chemical structure, which allows them to undergo redox cycling and generate superoxide radicals. researchgate.net This process can lead to oxidative damage to cellular components like DNA and lipids. researchgate.netresearchgate.net

The induction of ROS by 4-OHE2 has been linked to the malignant transformation of breast epithelial cells. plos.orgnih.gov This transformation is believed to be mediated, at least in part, by ROS-induced signaling pathways. plos.orgnih.gov The antioxidant N-acetylcysteine (NAC) and the overexpression of catalase have been shown to inhibit the ROS production induced by 4-OHE2. plos.org In human mammary epithelial cells, treatment with 4-OHE2 leads to increased intracellular ROS accumulation and the formation of 8-oxo-7,8-dihydroxy-2'-deoxyguanosine, a marker of oxidative DNA damage. nih.gov

It is important to note that while 4-hydroxyestrogens exhibit pro-oxidant properties by generating ROS, they can also act as antioxidants by inhibiting lipid peroxidation. researchgate.net This dual role highlights the complexity of their effects on cellular oxidative balance.

Table 1: Effect of Estrogen Metabolites on ROS Production in MCF-10A Cells

| Compound | Relative ROS Production |

| Control | Baseline |

| 17β-estradiol (E2) | Increased |

| 2-hydroxyestradiol (2-OHE2) | Moderately Increased |

| 4-hydroxyestradiol (4-OHE2) | Significantly Increased |

| Data is a qualitative summary based on reported findings. plos.org |

This compound and its related compound, 4-hydroxyestradiol (4-OHE2), can modulate the expression of antioxidant defense enzymes, notably heme oxygenase-1 (HO-1). nih.gov This regulation is primarily mediated through the activation of the transcription factor Nrf2 (NF-E2-related factor 2). nih.gov

Studies have shown that 4-OHE2, but not its parent compound E2, significantly increases the expression and activity of HO-1 in human breast epithelial cells (MCF-10A) and several breast cancer cell lines in a concentration-dependent manner. nih.gov The induction of HO-1 by 4-OHE2 is a critical cellular response to the oxidative stress generated by this metabolite. nih.gov

The activation of Nrf2 is a key step in the upregulation of HO-1. nih.gov It is proposed that an electrophilic quinone, formed from the oxidation of 4-OHE2, directly interacts with Keap1, a protein that sequesters Nrf2 in the cytoplasm. nih.gov This interaction leads to the release of Nrf2, allowing it to translocate to the nucleus. nih.gov In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene, leading to increased transcription. nih.gov Evidence for this mechanism includes the observation that silencing the Nrf2 gene abolishes 4-OHE2-induced HO-1 expression. nih.gov Furthermore, in cells with a mutated Keap1 that cannot bind to the quinone, 4-OHE2 fails to induce HO-1 expression. nih.gov

While HO-1 is a crucial cytoprotective enzyme against oxidative stress, its overexpression, as induced by 4-OHE2, has been implicated in promoting cell proliferation and transformation in the context of breast cancer. nih.gov

Table 2: Regulation of HO-1 by 4-OHE2

| Cellular Component | Effect of 4-OHE2 Treatment |

| Nrf2 | Nuclear accumulation and activation |

| Keap1 | Interaction with 4-OHE2-derived quinone |

| HO-1 mRNA | Increased expression |

| HO-1 Protein | Increased expression |

| HO-1 Activity | Increased |

| Based on findings in MCF-10A cells. nih.gov |

Influence on Cellular Signaling Networks

Research indicates that 4-hydroxyestradiol (4-OHE2), a related catechol estrogen, can induce the expression of Hypoxia-Inducible Factor 1 alpha (HIF-1α) and Vascular Endothelial Growth Factor A (VEGF-A) in a dose- and time-dependent manner in human ovarian cancer cell lines (OVCAR-3 and A2780-CP70). nih.gov In contrast, 2-hydroxyestradiol (2-OHE2) does not appear to have the same effect. nih.gov The induction of these proteins is significant as HIF-1 is a key transcription factor that regulates cellular responses to hypoxia, and VEGF-A is a critical factor in angiogenesis and tumor progression. nih.govproteinatlas.org

The mechanism underlying this induction by 4-OHE2 involves the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. nih.gov Inhibition of PI3K with specific inhibitors like LY294002 and wortmannin, as well as inhibition of mTOR with rapamycin, has been shown to block the 4-OHE2-induced expression of both HIF-1α and VEGF-A. nih.gov This suggests that the activation of the PI3K/Akt/mTOR pathway is essential for this process. nih.gov Conversely, the mitogen-activated protein kinase (MAPK) pathway does not seem to be involved. nih.gov

Furthermore, studies have shown that 17β-estradiol (E2) can regulate VEGF-A expression in a biphasic manner in ER-positive breast cancer cells, and this regulation is dependent on the estrogen receptor-alpha (ERα). nih.gov While this is not directly about this compound, it provides context for how estrogens can influence VEGF-A. The regulation of HIFs by estrogens is complex, with some studies showing that E2 can downregulate HIF-2α in ER-positive breast cancer cells. uzh.ch

4-Hydroxyestradiol (4-OHE2) has been shown to activate key signaling pathways involved in both cell survival and apoptosis, including the NF-κB and ERK/MAPK pathways. nih.gov In human mammary epithelial cells (MCF-10A), treatment with 4-OHE2 leads to a transient activation of the redox-sensitive transcription factor NF-κB. nih.gov Interestingly, inhibiting NF-κB was found to worsen the cell death induced by 4-OHE2, suggesting a protective role for NF-κB in this context. nih.gov

Similarly, 4-OHE2 causes a temporary activation of extracellular signal-regulated protein kinases (ERK). nih.gov The use of a pharmacological inhibitor for ERK also aggravated the cytotoxicity induced by 4-OHE2, indicating a crucial role for ERK in protecting cells from catechol estrogen-induced oxidative cell death. nih.gov

The activation of these survival pathways appears to be a cellular defense mechanism against the oxidative stress and apoptotic signals initiated by 4-OHE2. nih.gov The interplay between the pro-apoptotic effects of ROS generation and the pro-survival signals from NF-κB and ERK activation highlights the complex cellular response to this estrogen metabolite.

In a different context, the parent compound 17α-ethinyl estradiol has been shown to inhibit cytokine-induced NF-κB transcriptional activity. oup.com This inhibition was found to be reciprocal, with NF-κB also interfering with the trans-activation properties of the estrogen receptor α. oup.com

The cellular signaling activities of this compound and related compounds are intricately linked to their ability to induce protein phosphorylation. A key target of this regulation is the Akt protein, a central node in the PI3K signaling pathway. Studies have demonstrated that 4-hydroxyestradiol (4-OHE2) induces the phosphorylation of Akt at Ser473 in a dose- and time-dependent manner in human ovarian cancer cells. nih.gov This phosphorylation event is a critical step in the activation of the PI3K/Akt pathway, which in turn leads to the expression of HIF-1α and VEGF-A. nih.gov The phosphorylation of Akt induced by 4-OHE2 can be blocked by PI3K inhibitors. nih.gov

Furthermore, the activation of the ERK/MAPK pathway by estrogens also involves phosphorylation events. molbiolcell.org For instance, 17β-estradiol can rapidly induce the phosphorylation of ERK-2. molbiolcell.org While not directly studying this compound, these findings illustrate the general mechanism by which estrogens can trigger signaling cascades through protein phosphorylation. molbiolcell.orgnih.gov The activation of estrogen receptors can lead to the phosphorylation of various downstream protein kinases, including those in the MAPK and PI3K/Akt pathways, which then regulate gene expression and cellular processes. nih.govwikipedia.org

In the context of ROS-mediated signaling, 4-OHE2 treatment has been observed to increase Akt phosphorylation through PI3K activation during the malignant transformation of mammary epithelial cells. nih.gov This PI3K-mediated phosphorylation of Akt was found to be inhibited by ROS modifiers and by silencing Akt expression, indicating a redox-sensitive nature of this signaling event. nih.gov

Structure Activity Relationships of 4 Hydroxy Ethynyl Estradiol and Analogs

Correlation of Structural Features with Estrogen Receptor Binding and Activation

The ability of a compound to bind to and activate estrogen receptors is fundamental to its estrogenic activity. The structural features of a ligand dictate its binding affinity and whether it acts as an agonist (activator) or antagonist (blocker) of the receptor.

Key structural requirements for estrogen receptor binding, using the natural estrogen 17β-estradiol (E2) as a template, include:

A phenolic A-ring with a hydroxyl group at the C3 position, which is crucial for hydrogen bonding within the receptor's ligand-binding pocket. nih.gov

A hydroxyl group at the C17β position. nih.gov

A specific distance of approximately 11Å between the oxygen atoms of the C3 and C17 hydroxyl groups. researchgate.net

A rigid and hydrophobic steroid skeleton. nih.govresearchgate.net

Ethinyl estradiol (B170435) (EE), the parent compound of 4-hydroxy ethynyl (B1212043) estradiol, exhibits a high affinity for both ERα and ERβ. In some studies, EE has shown even greater affinity for the ER than estradiol itself. oup.com One study found ethinylestradiol to have 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org Another reported affinities of 233% for ERα and 38% for ERβ relative to estradiol. wikipedia.org This high affinity is a key factor in its high estrogenic potency. nih.gov

The introduction of substituents on the estradiol molecule can significantly impact receptor binding. For instance, most alkyl substitutions on the A-ring tend to impair ER binding. nih.gov However, modifications at other positions can be tolerated or even enhance activity.

Impact of the 4-Hydroxyl Group on Receptor Selectivity and Agonist/Antagonist Properties

The introduction of a hydroxyl group at the C4 position of the steroid's A-ring, creating a catechol estrogen, can significantly influence its biological profile. The metabolic conversion of estradiol to 4-hydroxyestradiol (B23129) is catalyzed by the enzyme CYP1B1. researchgate.net This metabolite is considered to be involved in estrogen-dependent cancers. researchgate.netmdpi.com

The 4-hydroxyl group can alter receptor binding and selectivity. For example, studies on estradiol derivatives have shown that introducing small electron-withdrawing groups at the 4-position can lead to potent inhibitors of steroid sulfatase, an enzyme involved in the formation of active steroids. nih.gov An estradiol derivative with a fluorine atom at the 4-position demonstrated potent reversible inhibition of this enzyme. nih.gov While direct data on 4-hydroxy ethynyl estradiol's receptor selectivity is limited in the provided search results, the hydroxylation pattern is known to be important for receptor binding and in vitro activity. pnas.org The presence of the 4-hydroxyl group in 4-hydroxyestradiol can lead to the generation of reactive semiquinone and quinone intermediates through redox cycling, which can cause cellular damage. researchgate.net

Role of the 17α-Ethynyl Moiety in Metabolic Stability and Biological Potency

The introduction of an ethynyl group at the 17α-position of the estradiol molecule is a critical modification that dramatically enhances its oral bioavailability and biological potency. wikipedia.orgwur.nl This is because the ethynyl group provides steric hindrance, which protects the 17β-hydroxyl group from oxidation by metabolic enzymes. researchgate.netwikipedia.org This greatly diminishes the first-pass metabolism in the liver that rapidly deactivates natural estradiol when taken orally. wikipedia.orgwikipedia.org

The increased metabolic stability leads to a longer elimination half-life and sustained biological effects. wikipedia.orgwur.nl The 17α-ethynyl group prevents the deactivation of the molecule, resulting in improved potency compared to estradiol. wikipedia.org This structural feature is a cornerstone of many synthetic estrogens used in oral contraceptives. wur.nlglowm.com While ethinylestradiol is more resistant to metabolism, it is still metabolized by cytochrome P450 enzymes, primarily CYP3A4. wikipedia.org

Effects of Steroid Nucleus Modifications on Biological Activities

Modifications to the steroid nucleus beyond the A-ring and C17 substituents can also profoundly affect biological activity. Structural changes have been explored in the A-, B-, C-, and D-rings to develop new therapeutic agents. mdpi.com

C-Ring Modifications: Changes in the C-ring have been less explored due to steric reasons. However, the introduction of a double bond between C9 and C11 in estrone (B1671321) derivatives was found to be relevant for their effects on cell proliferation. mdpi.com

D-Ring Modifications: Modifications at the C16 and C17 positions of the D-ring are common in the development of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). mdpi.com

11β-Position: The addition of an ether group at the 11β-position of 17α-ethinyl-estradiol has resulted in compounds with strong ER antagonist activity. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for investigating the interactions between ligands and their receptors at an atomic level, providing insights that can guide the design of new drugs.

Ligand-Protein Docking Simulations for Receptor Interactions

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a protein. mdpi.com These studies have been extensively applied to understand how estrogens and xenoestrogens interact with the estrogen receptor. nih.gov

For a ligand to bind effectively to the ERα, several key interactions are necessary:

Hydrogen bonds are typically formed between the hydroxyl groups of the ligand and polar amino acid residues in the binding pocket, such as Glu353, Arg394, and His524. plos.org

The hydrophobic core of the steroid fits into a corresponding hydrophobic region of the ligand-binding pocket. plos.org

Docking studies have shown that agonists like 17β-estradiol and antagonists like 4-hydroxytamoxifen (B85900) bind preferentially to different conformations of the receptor. acs.org The accuracy of these simulations can be validated by comparing the predicted binding modes with experimental data, often showing a root-mean-square deviation (RMSD) of less than 1.4 Å. mdpi.com

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, revealing fluctuations in the protein's structure upon ligand binding. biorxiv.org These simulations have shown that the binding of an agonist like 17β-estradiol to ERα results in a tightly restrained complex. biorxiv.org In contrast, the binding of an antagonist like 4-hydroxytamoxifen leads to increased dynamic disorder in the receptor, particularly in the helix 12 (H12) region, which is critical for receptor activation. biorxiv.org

MD simulations can also be used to calculate the binding free energy of a ligand-receptor complex. For example, one study calculated a binding free energy (ΔG) of -40.86 kcal/mol for the hERα-estradiol system. unpad.ac.id These computational approaches are invaluable for understanding the molecular basis of agonist versus antagonist activity and for predicting the biological effects of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. nih.govamazonaws.com In the context of this compound and its analogs, QSAR studies are instrumental in understanding the structural features that govern their binding affinity to estrogen receptors (ERs). These models are crucial for predicting the estrogenic activity of new or untested compounds and for guiding the design of novel ligands with specific receptor-binding profiles. researchgate.netbas.bg

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure. amazonaws.com By identifying and quantifying specific molecular descriptors, it is possible to build predictive models. These descriptors can be categorized into several types, including steric, electronic, hydrophobic, and topological properties. For estrogenic compounds, key structural features essential for receptor binding have been identified, such as a phenolic ring (A-ring), a specific distance between hydrogen-bond donor/acceptor groups, and a hydrophobic steroid nucleus. acs.org